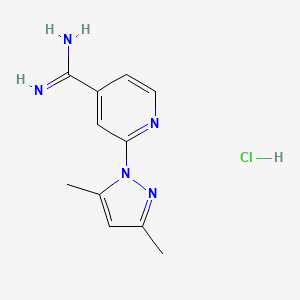

2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-4-carboximidamide hydrochloride

Overview

Description

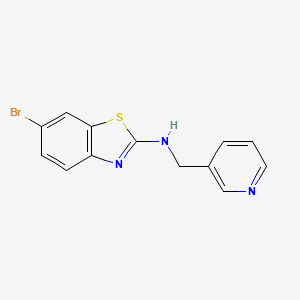

“2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine” is a compound with the CAS Number: 21018-71-3. It has a molecular weight of 173.22 . The compound consists of a pyridine–thiazole moiety and the pyrazole ring, and all non-hydrogen atoms are planar .

Synthesis Analysis

The compound was synthesized with a yield of 71% by the reaction of 1-(thiazolo[4,5-b]pyridine-2-yl)hydrazine and acetylacetone. The reaction consists of two nucleophilic addition and dehydration processes, resulting in the pyrazolyl ring .Molecular Structure Analysis

The structure of the compound was characterized by a single-crystal X-ray structure determination as well as 1H and 13C {1H} NMR spectroscopy . The InChI Code for the compound is 1S/C10H11N3/c1-8-7-9(2)13(12-8)10-5-3-4-6-11-10/h3-7H,1-2H3 .Chemical Reactions Analysis

The compound was prepared from the hetero-cyclization of 1-(thiazolo[4,5-b]pyridin-2-yl)hydrazine and acetylacetone in methanol using glacial acetic acid as a catalyst .Physical And Chemical Properties Analysis

The compound has a purity of 95% and is in liquid form. It is stored at room temperature .Scientific Research Applications

Pyridine–Pyrazole Compounds as Corrosion Inhibitors

One study explores the efficacy of pyridine–pyrazole compounds, including derivatives such as 2-(3-methyl-1H-pyrazol-5-yl) pyridine, as inhibitors for steel corrosion in molar hydrochloric acid solution. These compounds, particularly the ones with pyrazole and pyridine functionalities, showed significant inhibition efficiency, with certain derivatives achieving up to 89% efficiency at specific concentrations. This highlights the potential of pyrazole-pyridine compounds in corrosion protection applications (Bouklah et al., 2005).

Cytotoxic Heterocyclic Compounds

Another study involves the synthesis of novel cytotoxic heterocyclic compounds, including pyrazole and pyridine derivatives. These compounds were tested for their in vitro cytotoxic activity against various cancer cell lines, demonstrating promising growth inhibitory effects. Such research indicates the potential of pyrazole-pyridine compounds in the development of new anticancer drugs (Mansour et al., 2020).

Anticancer and Anti-inflammatory Agents

Research on pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents shows the synthesis and evaluation of novel compounds for their therapeutic potential. These studies highlight the broad spectrum of biological activities that pyrazole and pyridine derivatives can exhibit, including anticancer and anti-inflammatory properties (Rahmouni et al., 2016).

Heterocyclic Synthesis and Biological Evaluation

Further research into the synthesis of heterocyclic compounds based on pyrazole and pyridine derivatives explores their potential in various biological applications. These compounds have been synthesized and evaluated for their insecticidal and antibacterial activities, demonstrating the versatility of pyrazole-pyridine compounds in developing new pesticides and antimicrobial agents (Deohate and Palaspagar, 2020).

Safety and Hazards

The compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H302, H315, H319, and H335. Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

Heterocyclic compounds such as thiazoles and pyrazoles have attracted much research attention in the field of drug design because of their varied biological activities, such as antibacterial, antifungal, anti-inflammatory, and antitumor activities . The incorporation of different heterocyclic systems into a single molecule to form fused hybrids could offer access to new chemical entities with enhanced activities in comparison with their parent rings alone .

Mechanism of Action

Mode of Action

A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a similar compound . This suggests that the compound may interact with its targets in a similar manner.

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound .

properties

IUPAC Name |

2-(3,5-dimethylpyrazol-1-yl)pyridine-4-carboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N5.ClH/c1-7-5-8(2)16(15-7)10-6-9(11(12)13)3-4-14-10;/h3-6H,1-2H3,(H3,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYMBIBRORZSZQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC=CC(=C2)C(=N)N)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-4-carboximidamide hydrochloride | |

CAS RN |

1221724-18-0 | |

| Record name | 4-Pyridinecarboximidamide, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1221724-18-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(propan-2-yl)-1H-imidazol-1-yl]ethan-1-amine dihydrochloride](/img/structure/B1519460.png)

![2-Amino-7-(3-methoxyphenyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1519464.png)

![2-[5-amino-1-(propan-2-yl)-1H-pyrazol-4-yl]-1,1,1-trifluoropropan-2-ol](/img/structure/B1519471.png)

![4-[(2-Hydroxypropyl)sulfamoyl]benzoic acid](/img/structure/B1519472.png)

![1-{[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride](/img/structure/B1519474.png)

![2-[4-(aminomethyl)-2-methoxyphenoxy]-N,N-dimethylacetamide hydrochloride](/img/structure/B1519475.png)

![Isopropyl 4-[(2-chloropropanoyl)amino]benzoate](/img/structure/B1519476.png)

![[(7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]hydrazine hydrochloride](/img/structure/B1519477.png)